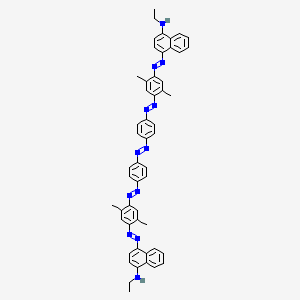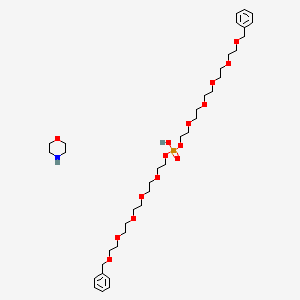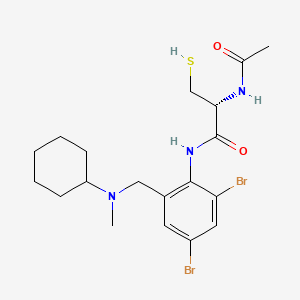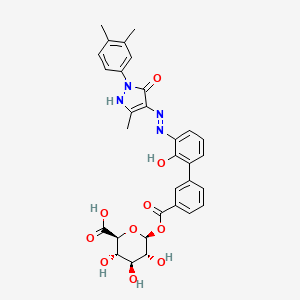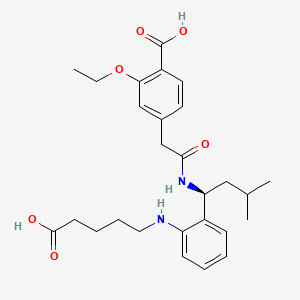
2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide is a derivative of repaglinide, a well-known antidiabetic drug. This compound is characterized by its molecular formula C27H36N2O6 and a molecular weight of 484.58 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide typically involves multiple steps, starting from repaglinide. The process includes:
Despiperdinylation: Removal of the piperidine ring from repaglinide.
Carboxybutylation: Introduction of a 4-carboxybutyl group to the amino moiety.
These reactions are carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on cellular metabolism and insulin secretion.
Medicine: Explored for its potential to manage blood glucose levels in diabetic patients.
作用機序
The mechanism of action of 2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide involves its interaction with ATP-sensitive potassium channels in pancreatic beta cells. By blocking these channels, the compound induces membrane depolarization, leading to the opening of calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion .
類似化合物との比較
Similar Compounds
Repaglinide: The parent compound, primarily used as an antidiabetic agent.
Nateglinide: Another meglitinide class drug with a similar mechanism of action.
Mitiglinide: Similar in structure and function, used for managing type 2 diabetes.
Uniqueness
2-Despiperidinyl-2-(4-carboxybutyl)amino)repaglinide is unique due to its modified structure, which may offer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, repaglinide. This structural modification could potentially enhance its efficacy or reduce side effects.
特性
CAS番号 |
1363721-68-9 |
|---|---|
分子式 |
C27H36N2O6 |
分子量 |
484.6 g/mol |
IUPAC名 |
4-[2-[[(1S)-1-[2-(4-carboxybutylamino)phenyl]-3-methylbutyl]amino]-2-oxoethyl]-2-ethoxybenzoic acid |
InChI |
InChI=1S/C27H36N2O6/c1-4-35-24-16-19(12-13-21(24)27(33)34)17-25(30)29-23(15-18(2)3)20-9-5-6-10-22(20)28-14-8-7-11-26(31)32/h5-6,9-10,12-13,16,18,23,28H,4,7-8,11,14-15,17H2,1-3H3,(H,29,30)(H,31,32)(H,33,34)/t23-/m0/s1 |
InChIキー |
ZOMBGPVQRXZSGW-QHCPKHFHSA-N |
異性体SMILES |
CCOC1=C(C=CC(=C1)CC(=O)N[C@@H](CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
正規SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)C)C2=CC=CC=C2NCCCCC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



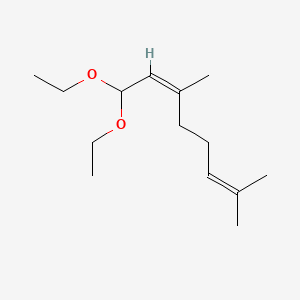
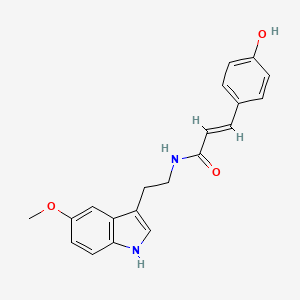
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)

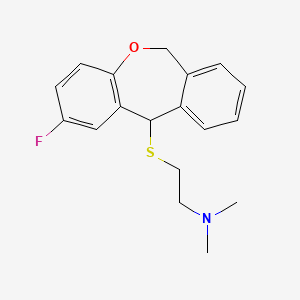
![3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide](/img/structure/B12770588.png)
